molecular formula C14H21N3O2 B7784728 N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide

Cat. No.: B7784728
M. Wt: 263.34 g/mol
InChI Key: GQQNIUQMNASGCR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide is a chemical compound with the molecular formula C15H23N3O2. It is a member of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide typically involves the reaction of 2-methoxyphenylacetic acid with piperazine under specific conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-(piperazin-1-yl)butanamide
  • N-(2-methoxyphenyl)-3-(piperazin-1-yl)pentanamide
  • N-(2-methoxyphenyl)-3-(piperazin-1-yl)hexanamide

Uniqueness

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and piperazine moiety contribute to its versatility in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-piperazin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-13-5-3-2-4-12(13)16-14(18)6-9-17-10-7-15-8-11-17/h2-5,15H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQNIUQMNASGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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